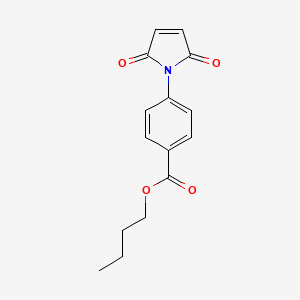

butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

説明

Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is an ester derivative featuring a benzoate backbone substituted at the para position with a maleimide (2,5-dioxopyrrole) group. The compound’s structure combines a hydrophobic butyl ester moiety with a reactive maleimide group, which is widely utilized in bioconjugation chemistry due to its selectivity for thiol groups in cysteine residues .

特性

IUPAC Name |

butyl 4-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-2-3-10-20-15(19)11-4-6-12(7-5-11)16-13(17)8-9-14(16)18/h4-9H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADGUQQGCXJALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid with butanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto groups into hydroxyl groups.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .

科学的研究の応用

Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it useful in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of polymers and other materials with specialized properties.

作用機序

The mechanism of action of butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key signaling cascades that regulate cellular functions .

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate and related compounds (Figure 1).

Key Observations:

Structural Complexity : The target compound is simpler than ADC1730 and Janelia Fluor 646, which incorporate peptide chains or heterocyclic cores for specialized functions (e.g., drug release, fluorescence) .

Reactivity : Unlike the dichlorinated maleimide in , the target lacks electron-withdrawing substituents, reducing its electrophilicity. However, its maleimide group retains thiol-specific reactivity .

Applications : While the target’s exact applications are unclear, analogs like ADC1730 and Janelia Fluor 646 are purpose-designed for biotherapeutics and imaging, respectively . The dual-maleimide compound () offers crosslinking utility, contrasting with the target’s single reactive site .

Commercial Status : The target compound’s discontinued status () contrasts with the availability of specialized analogs like Janelia Fluor 646, which is actively marketed for research .

Research Findings and Limitations

- Synthesis : Maleimide-containing benzoates are typically synthesized via Steglich esterification or nucleophilic substitution, though the target compound’s route is unspecified in the evidence.

- Stability : Maleimides are prone to hydrolysis in aqueous media, suggesting the target compound requires anhydrous storage .

- Data Gaps : The evidence lacks explicit data on the target’s purity, solubility, or kinetic stability, limiting a full comparative assessment.

生物活性

Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C15H15NO4

- CAS Number : 174603-73-7

- Molecular Weight : 273.28 g/mol

This compound exhibits various biological activities attributed to its structural components. The pyrrole moiety is known for its role in several pharmacological effects including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its structure allows it to interact with bacterial cell membranes and disrupt essential cellular processes.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Biological Activity Data

| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 3.12 | |

| Antibacterial | Escherichia coli | 12.5 | |

| Anticancer | HCT-15 Colon Carcinoma | <10 | |

| Anticancer | U251 Glioblastoma | <20 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of this compound against various strains of bacteria. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of standard antibiotics like vancomycin. This indicates its potential as a novel antibacterial agent.

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound induced apoptosis in human glioblastoma cells (U251). The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2.

Q & A

Q. What are the established synthetic routes for butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, and how can reaction conditions be optimized?

The compound is typically synthesized via a Paal-Knorr pyrrole formation between an aminobenzoate ester (e.g., butyl 4-aminobenzoate) and a diketone (e.g., acetonyl acetone). Reaction optimization involves:

- Glacial acetic acid as the solvent under reflux (1–2 hours) to drive cyclization .

- Monitoring reaction progress via TLC or HPLC to minimize side products.

- Recrystallization from ethanol to purify the product (yield ~65% under optimized conditions). Example table:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetonyl acetone + butyl 4-aminobenzoate | Glacial acetic acid | Reflux | 1.5 h | 65% |

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

Key methods include:

- 1H/13C NMR : To verify the maleimide ring (δ ~6.7–7.0 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm in 13C NMR) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch, ester and maleimide) and ~3100 cm⁻¹ (C-H aromatic) .

- HRMS : To confirm molecular weight (e.g., [M+H]+ calculated for C16H16NO4: 310.28 g/mol) .

Q. How does the maleimide group in this compound influence its reactivity in conjugation reactions?

The maleimide moiety undergoes thiol-Michael addition with cysteine residues in proteins or peptides. Methodological considerations:

- Use pH 6.5–7.4 buffers (e.g., ammonium acetate) to balance reactivity and stability .

- Avoid excess reducing agents (e.g., DTT) to prevent maleimide ring hydrolysis.

- Monitor conjugation efficiency via UV-Vis (λ ~300–320 nm for maleimide) or SDS-PAGE .

Advanced Research Questions

Q. How can this compound be applied in designing antibody-drug conjugates (ADCs), and what experimental validations are required?

The butyl ester can act as a self-immolative linker in ADCs. Key steps:

- Conjugation : React the maleimide with antibody cysteines, followed by ester hydrolysis to release the payload (e.g., doxorubicin).

- In vitro validation : Measure cytotoxicity in cancer cell lines (e.g., IC50) and plasma stability (half-life >24 hours) .

- In vivo studies : Use xenograft models to assess tumor regression and systemic toxicity.

Q. What strategies mitigate hydrolysis of the maleimide group under physiological conditions?

Hydrolysis can be minimized by:

- Steric shielding : Introduce methyl groups adjacent to the maleimide (e.g., cyclohexane-based linkers) to reduce water access .

- pH control : Use buffers below pH 7.0 to slow ring-opening. Example data:

| pH | Half-life (hours) |

|---|---|

| 6.5 | >48 |

| 7.4 | 12 |

| 8.0 | 4 |

Q. How can researchers resolve discrepancies in conjugation efficiency reported across studies?

Discrepancies often arise from:

- Thiol accessibility : Pre-treat proteins with mild denaturants (e.g., 0.1% SDS) to expose buried cysteines.

- Competing reactions : Use LC-MS/MS to identify adducts from maleimide hydrolysis or disulfide scrambling .

Q. What advanced techniques evaluate the compound’s stability in long-term storage?

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS .

- Cryopreservation : Lyophilize in amber vials under argon to prevent oxidation .

Q. How does structural modification of the benzoate ester impact biological activity?

- Ester chain length : Butyl esters balance lipophilicity and hydrolysis rates compared to methyl or hexyl analogs.

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the benzene ring enhance maleimide electrophilicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。